HCV NS5B Polymerase Inhibition: AT-9010 versus Sofosbuvir Triphosphate (GS-461203)
AT-9010 demonstrates superior intrinsic potency against recombinant HCV NS5B polymerase compared to sofosbuvir triphosphate (GS-461203), the active metabolite of sofosbuvir. In a standardized biochemical assay using the genotype 1b Con1 NS5B enzyme, AT-9010 exhibited a lower half-maximal inhibitory concentration (IC50), indicating higher affinity and more efficient inhibition of RNA synthesis initiation and elongation [1].
| Evidence Dimension | HCV NS5B Polymerase Inhibition (IC50) |
|---|---|
| Target Compound Data | AT-9010 IC50 = 0.024 μM |
| Comparator Or Baseline | Sofosbuvir triphosphate (GS-461203) IC50 = 0.037 μM |
| Quantified Difference | AT-9010 is 1.54-fold more potent than GS-461203 in this assay |
| Conditions | Recombinant HCV NS5B genotype 1b (Con1) polymerase, biochemical assay measuring RNA synthesis |
Why This Matters
Higher intrinsic polymerase inhibition potency may translate to lower effective intracellular concentrations required for viral suppression, a critical parameter for selecting the most efficient active pharmaceutical ingredient in mechanistic studies.
- [1] Good, S. S., et al. (2015). Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent pan-genotypic activity against hepatitis C virus. Antimicrobial Agents and Chemotherapy, 59(5), 2677-2687. View Source
